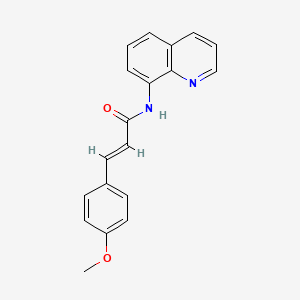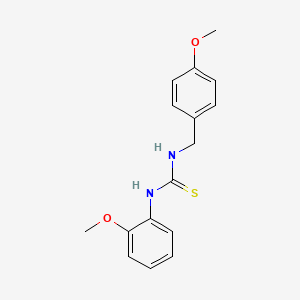
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea, also known as MBMT, is a synthetic compound that has been widely studied for its potential therapeutic properties. MBMT belongs to the class of thiourea derivatives, which have been shown to possess a variety of biological activities, including antitumor, antiviral, and antimicrobial effects.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea is not fully understood. However, it has been suggested that N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea may act by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways. This could lead to the suppression of tumor growth and the inhibition of viral replication.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to possess antiviral and antimicrobial properties. Furthermore, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is that it is relatively easy to synthesize. In addition, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been extensively studied, which means that there is a wealth of information available on its chemical and biological properties. However, one limitation of using N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is that it can be toxic at high concentrations. Therefore, careful dosing and safety precautions must be taken when working with N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea.
Orientations Futures
There are several potential future directions for research on N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea. One area of interest is the development of more potent and selective derivatives of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea that could be used as therapeutic agents. Another area of interest is the investigation of the mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea and its derivatives. Furthermore, the potential use of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea in combination with other drugs for the treatment of cancer and other diseases should be explored. Finally, the potential use of N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea as a diagnostic or imaging agent should be investigated.
Méthodes De Synthèse
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea can be synthesized by reacting 4-methoxybenzyl isothiocyanate with 2-methoxyaniline in the presence of a base such as potassium carbonate. The reaction yields N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea as a white crystalline solid with a melting point of 158-160°C.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic properties. It has been shown to possess antitumor, antiviral, and antimicrobial effects. In addition, N-(4-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-19-13-9-7-12(8-10-13)11-17-16(21)18-14-5-3-4-6-15(14)20-2/h3-10H,11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFFSQPXVLDBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-(2-methoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
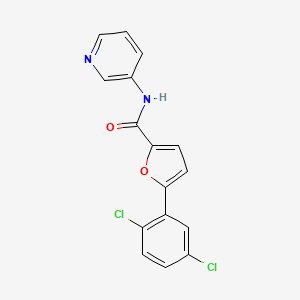
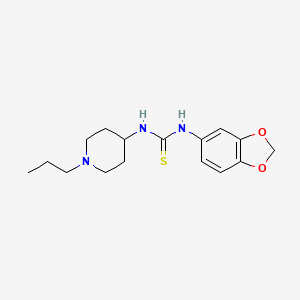
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
![1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)
![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)
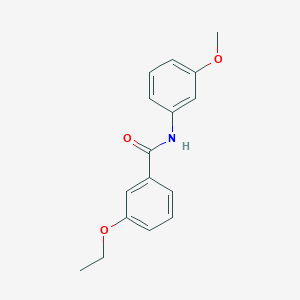
![2-(4-chloro-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5720450.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)

